Polyporic acid

Description

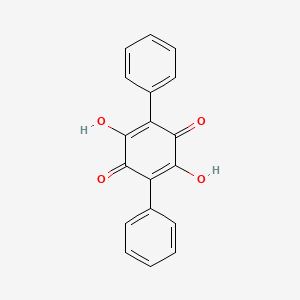

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c19-15-13(11-7-3-1-4-8-11)16(20)18(22)14(17(15)21)12-9-5-2-6-10-12/h1-10,19,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKFHDXTSAYOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203281 | |

| Record name | Polyporic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-59-4 | |

| Record name | 2,5-Dihydroxy-3,6-diphenyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyporic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyporic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polyporic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM7U3VEH5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Polyporic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyporic acid, a naturally occurring p-terphenylquinone, has intrigued scientists for over a century since its initial discovery. First isolated from the fungus Hapalopilus nidulans, its unique chemical structure and significant biological activities have prompted extensive research. This document provides an in-depth technical overview of the history of this compound, from its discovery and isolation to its chemical synthesis and characterization. Furthermore, it delves into its mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, highlighting its potential as a lead compound in drug development. This guide consolidates key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

This compound was first identified in 1877 by the German chemist C. Stahlschmidt. He isolated the compound from a mycelial culture of the fungus Hapalopilus nidulans (formerly known as Polyporus nidulans). This discovery marked one of the early investigations into the chemical constituents of polypore fungi. The striking purple to lilac color change of the fungus upon application of a strong base like potassium hydroxide (KOH) is a characteristic indicator of the presence of this compound.

The structural elucidation of this compound as a 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone was a significant milestone, with its complete chemical synthesis first reported in 1931 by P. R. Shildneck and Roger Adams, confirming its proposed structure.

Physicochemical and Spectroscopic Characterization

This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents. Its chemical and physical properties have been well-characterized using various spectroscopic techniques.

Quantitative Data

The concentration of this compound can vary significantly among different fungal species and even within different collections of the same species. Hapalopilus nidulans remains the most prominent source, with concentrations reported to be as high as 20-40% of the fresh weight of the fruit bodies.[1][2]

| Parameter | Value | Source Organism | Reference |

| Concentration | 20-40% of fresh weight | Hapalopilus nidulans | [1][2] |

| 50% Inhibition (IC50) of DHODH | 10⁻⁴ - 10⁻³ M | Rat | [3] |

| Inhibition of rat DHODH activity | 30% decrease at 1.5 mM | Rat | [1][4] |

| Influence on human DHODH activity | Slight | Human | [1][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, δ in ppm): ~7.4-7.5 (m, 10H, aromatic protons), ~10.0 (s, 2H, hydroxyl protons)

-

¹³C NMR (DMSO-d₆, δ in ppm): ~127.0-130.0 (aromatic CH), ~135.0 (aromatic C-ipso), ~145.0 (C-OH), ~170.0 (C=O)

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3500 | O-H stretching (hydroxyl groups) |

| ~1640 | C=O stretching (quinone) |

| ~1600, 1495 | C=C stretching (aromatic rings) |

| ~1200-1300 | C-O stretching |

UV-Vis Spectroscopy:

In a methanolic solution, this compound typically shows absorption maxima around 255 nm and 370 nm. The exact position of these peaks can be influenced by the solvent and pH.

Experimental Protocols

Isolation of this compound from Hapalopilus rutilans

This protocol is a generalized procedure based on common extraction and purification techniques for natural products.

Materials:

-

Fresh or dried fruiting bodies of Hapalopilus rutilans

-

Methanol or ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Soxhlet apparatus (optional)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

The fungal material is ground into a fine powder.

-

The powder is extracted exhaustively with methanol or ethanol, either by maceration at room temperature for several days or by using a Soxhlet apparatus for a more efficient extraction.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is suspended in water and partitioned successively with hexane and then ethyl acetate. This compound will preferentially partition into the ethyl acetate layer.

-

-

Purification:

-

The ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated.

-

The crude this compound is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

-

Crystallization:

-

The purified this compound is recrystallized from a suitable solvent system, such as ethanol-water or acetone-hexane, to yield pure crystals.

-

Chemical Synthesis of this compound (Shildneck and Adams, 1931)

This method involves the condensation of two molecules of a phenylacetic ester with oxalic ester, followed by hydrolysis, decarboxylation, and oxidation.

Materials:

-

Ethyl phenylacetate

-

Ethyl oxalate

-

Sodium metal

-

Ethanol

-

Hydrochloric acid

-

Acetic anhydride

-

Chromic acid

Procedure:

-

Condensation: Ethyl phenylacetate and ethyl oxalate are condensed in the presence of sodium metal in an inert solvent to form the corresponding diketo ester.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and decarboxylated by heating with an acid, such as hydrochloric acid, to yield 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone diacetate.

-

Oxidation: The intermediate is then oxidized using a mild oxidizing agent like chromic acid in acetic anhydride to yield this compound.

-

Purification: The crude product is purified by recrystallization.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Its most well-characterized mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. This enzyme catalyzes the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound disrupts the supply of pyrimidines, thereby impeding cell proliferation.[3] This mechanism is the basis for its observed cytotoxic and potential antitumor activities. The inhibition of DHODH by this compound has been shown to be more potent against the rat enzyme than the human enzyme.[1][4]

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Caption: De novo pyrimidine biosynthesis pathway and inhibition by this compound.

Conclusion and Future Perspectives

The journey of this compound from its discovery in a common fungus to its characterization as a specific enzyme inhibitor exemplifies the value of natural product research. Its role as a dihydroorotate dehydrogenase inhibitor provides a clear mechanism for its observed biological effects and positions it as a molecule of interest for further investigation in the fields of oncology and immunology. Future research may focus on the synthesis of novel analogs with improved potency and selectivity for human DHODH, as well as further exploration of its other potential biological targets. The detailed historical, chemical, and biological data presented in this guide aim to facilitate and inspire such future endeavors.

References

Natural Sources of Polyporic Acid in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural fungal sources of polyporic acid, a compound of significant interest for its bioactive properties. The document details the fungal species known to produce this terphenylquinone, presents available quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Fungal Sources of this compound

This compound has been identified in several fungal species, with concentrations varying significantly among them. The primary and most potent natural source identified to date is Hapalopilus rutilans. Other species have been reported to contain this compound, albeit in considerably lower quantities.

Data Presentation: Quantitative Analysis of this compound in Fungi

The following table summarizes the quantitative data available for this compound content in various fungal species. It is important to note that for many species, precise quantitative data is not extensively available in the current scientific literature.

| Fungal Species | Common Name(s) | This compound Concentration (% of Dry Weight) | Reference(s) |

| Hapalopilus rutilans (syn. Hapalopilus nidulans) | Tender Nesting Polypore, Purple Dye Polypore, Cinnamon Bracket | 20 - 40% | [1][2][3][4] |

| Porostereum friesii | - | Lower than H. rutilans (specific % not cited) | [2] |

| Lopharia papyracea | - | Lower than H. rutilans (specific % not cited) | [2][5] |

| Phanerochaete filamentosa | - | Lower than H. rutilans (specific % not cited) | [2] |

| Ascocoryne sarcoides | Purple Jellydisc | Present as a precursor to ascocorynin | [6] |

| Sticta spp. (a lichen genus with a fungal partner) | - | Presence reported (quantitative data not available) | [2] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from fungal sources. The protocols are based on established laboratory practices and findings from relevant research.

Fungal Culture and Specimen Preparation

For laboratory-based production, fungal mycelium can be cultivated on a suitable solid or in a liquid medium.

-

Solid Medium: Potato Dextrose Agar (PDA) is a commonly used solid medium for fungal growth.

-

Liquid Medium: Potato Dextrose Broth (PDB) can be used for submerged fermentation to produce fungal biomass.

-

Incubation: Cultures are typically incubated at 25-28°C for a period of 7 to 21 days, depending on the fungal species and growth rate.

-

Harvesting: Mycelia from liquid cultures are harvested by filtration. Fruiting bodies from solid cultures or wild specimens are harvested and can be air-dried or freeze-dried. The dried fungal material is then ground into a fine powder to increase the surface area for extraction.

Extraction of this compound

A standard method for extracting this compound from fungal biomass is solvent extraction.

Materials:

-

Dried and powdered fungal material

-

Ethyl acetate (or another suitable organic solvent like acetone)

-

Methanol

-

Erlenmeyer flask

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh the powdered fungal material and place it in an Erlenmeyer flask.

-

Add ethyl acetate to the flask at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.

-

Filter the mixture to separate the solvent from the fungal debris.

-

Repeat the extraction process with the fungal residue two more times to ensure complete extraction.

-

Combine the ethyl acetate extracts.

-

Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of this compound in the crude extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 254 nm.

-

Standard Curve: A standard curve is prepared using a pure this compound standard of known concentrations to quantify the amount in the sample extracts.

Biosynthesis of this compound

This compound is synthesized in fungi via a non-ribosomal peptide synthetase (NRPS)-like enzymatic pathway. The key enzymes responsible for its production in Hapalopilus rutilans have been identified as HapA1 and HapA2.[7] The general biosynthetic scheme involves the condensation of two molecules of an aromatic α-keto acid, typically derived from the shikimate pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its extraction and analysis.

Caption: Biosynthesis of this compound.

Caption: Extraction and Analysis Workflow.

References

- 1. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of this compound from Lopharia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mycologylab.org [mycologylab.org]

- 6. Molecular and morphological data reveal two new polypores (Polyporales, Basidiomycota) with reddish brown to orange basidiomata from China [mycokeys.pensoft.net]

- 7. acikerisim.mu.edu.tr [acikerisim.mu.edu.tr]

The Biosynthesis Pathway of Polyporic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyporic acid, a para-terphenylquinone, is a fungal secondary metabolite with a range of biological activities, including antimicrobial and cytotoxic properties. Its biosynthesis is of significant interest for potential applications in drug development and biotechnology. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and genetic regulation. The document includes detailed experimental protocols for key analyses and presents available quantitative data. Visual diagrams of the pathway and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a naturally occurring pigment found in a variety of fungi, notably in species such as Hapalopilus rutilans.[1] It serves as a precursor for a diverse array of other fungal metabolites. The core structure of this compound is assembled from precursors derived from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids in plants and microorganisms. This guide will explore the enzymatic machinery responsible for the synthesis of this compound, with a focus on the non-ribosomal peptide synthetase (NRPS)-like enzymes that play a pivotal role in its formation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the shikimate pathway, which provides the precursor molecule, phenylpyruvic acid.[2] The key steps in the pathway are outlined below.

Precursor Synthesis: The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, a key branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine is then converted to phenylpyruvic acid, the direct precursor for this compound biosynthesis. Studies have shown that genes encoding enzymes of the shikimate pathway are often upregulated during the production of this compound and its derivatives, indicating a coordinated regulation to ensure a sufficient supply of the precursor.[2]

Core Synthesis: this compound Synthetase

The central step in this compound biosynthesis is the dimerization and cyclization of two molecules of phenylpyruvic acid, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme known as this compound synthetase.[3][4] Several homologous this compound synthetases have been identified in different fungal species, including AcyN in Ascocoryne sarcoides, HapA1 and HapA2 in Hapalopilus rutilans, and PpaA1 in Psilocybe cubensis.[3][4]

These enzymes typically possess a conserved domain architecture consisting of an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain. The proposed mechanism involves:

-

Activation: The A-domain activates phenylpyruvic acid by adenylation, consuming ATP.

-

Thiolation: The activated substrate is then transferred to the T-domain, forming a thioester linkage.

-

Dimerization and Cyclization: The TE-domain catalyzes the condensation of two substrate molecules bound to the T-domain, leading to the formation of the terphenylquinone scaffold of this compound.

Downstream Modifications

This compound can serve as a precursor for other secondary metabolites through the action of downstream modifying enzymes. For instance, in Ascocoryne sarcoides, a monooxygenase is responsible for the hydroxylation of this compound to form ascocorynin.[3] In other fungi, this compound can be converted to phlebiopsins.[4]

Quantitative Data

While several studies have successfully demonstrated the production of this compound through heterologous expression of the respective synthetases, detailed kinetic parameters for these enzymes are not yet available in the published literature. The following table summarizes the qualitative findings on substrate specificity and product formation.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Notes |

| AcyN | Ascocoryne sarcoides | Phenylpyruvic acid | This compound | Highly specific for phenylpyruvic acid. Does not utilize p-hydroxyphenylpyruvic acid to a significant extent.[3] |

| HapA1 | Hapalopilus rutilans | Phenylpyruvic acid | This compound | Confirmed this compound production through heterologous expression.[4] |

| HapA2 | Hapalopilus rutilans | Phenylpyruvic acid | This compound | Confirmed this compound production through heterologous expression.[4] |

| PpaA1 | Psilocybe cubensis | Phenylpyruvic acid | This compound | Confirmed this compound production through heterologous expression.[4] |

Hapalopilus rutilans is known to accumulate high concentrations of this compound, with reports of up to 40% of the dry weight of its fruiting bodies.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway. These protocols are adapted from established methods and can be optimized for specific experimental conditions.

Heterologous Expression of this compound Synthetase in Aspergillus oryzae

This protocol describes the expression of a this compound synthetase gene (e.g., acyN) in Aspergillus oryzae.

Materials:

-

A. oryzae protoplasts

-

Expression vector (e.g., pTAEX3) containing the this compound synthetase gene under the control of an inducible promoter (e.g., amyB)

-

Protoplast transformation buffer (e.g., 0.6 M KCl, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5)

-

PEG-CaCl₂ solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5)

-

Selective regeneration medium (e.g., Czapek-Dox agar with appropriate selection agent)

-

Induction medium (e.g., maltose-containing medium)

Procedure:

-

Vector Construction: Clone the codon-optimized open reading frame of the this compound synthetase gene into the expression vector.

-

Protoplast Preparation: Prepare protoplasts from young A. oryzae mycelium using a lytic enzyme mixture.

-

Transformation: a. Mix approximately 1 x 10⁷ protoplasts with 5-10 µg of the expression vector in the protoplast transformation buffer. b. Add PEG-CaCl₂ solution and incubate at room temperature for 20 minutes. c. Add protoplast transformation buffer and mix gently. d. Plate the transformation mixture onto the selective regeneration medium.

-

Selection and Screening: Incubate the plates at 30°C for 3-5 days. Select transformants and verify the integration of the expression cassette by PCR.

-

Expression: a. Inoculate a positive transformant into a liquid pre-culture medium and grow for 24 hours. b. Transfer the mycelium to the induction medium and incubate for 3-5 days.

-

Extraction and Analysis: Harvest the culture broth and mycelium separately. Extract the metabolites with ethyl acetate and analyze for the presence of this compound by HPLC-MS.

In Vitro Enzyme Assay for this compound Synthetase

This protocol is for determining the activity of a purified this compound synthetase.

Materials:

-

Purified this compound synthetase

-

Assay buffer (e.g., 100 mM PIPES pH 7.5)

-

Phenylpyruvic acid solution

-

ATP solution

-

MgCl₂ solution

-

Quenching solution (e.g., 10% formic acid)

-

Ethyl acetate for extraction

-

HPLC-MS for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MgCl₂, ATP, and phenylpyruvic acid.

-

Enzyme Addition: Initiate the reaction by adding the purified this compound synthetase.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the reaction mixture with an equal volume of ethyl acetate.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the sample by HPLC-MS to detect and quantify the produced this compound.

Gene Disruption of this compound Synthetase using CRISPR/Cas9

This protocol outlines the general steps for knocking out a this compound synthetase gene in a filamentous fungus.

Materials:

-

Fungal protoplasts

-

Cas9 expression vector

-

sgRNA expression vector targeting the this compound synthetase gene

-

Donor DNA for homologous recombination (containing a selection marker)

-

Transformation and regeneration media as described in Protocol 4.1

Procedure:

-

sgRNA Design: Design and clone one or more sgRNAs targeting the this compound synthetase gene into the sgRNA expression vector.

-

Donor DNA Construction: Construct a donor DNA fragment containing a selection marker (e.g., hygromycin resistance gene) flanked by homologous arms corresponding to the regions upstream and downstream of the target gene.

-

Co-transformation: Co-transform the fungal protoplasts with the Cas9 expression vector, the sgRNA expression vector, and the donor DNA.

-

Selection and Screening: Select transformants on a medium containing the appropriate selection agent. Screen the resistant colonies by PCR to identify the correct gene replacement events.

-

Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production by HPLC-MS analysis of culture extracts.

Conclusion

The biosynthesis of this compound is a fascinating example of fungal natural product synthesis, relying on a dedicated NRPS-like enzymatic machinery. While the key enzymes and their precursor have been identified, further research is needed to elucidate the detailed kinetic properties of the this compound synthetases and the regulatory networks that control their expression. The protocols and information provided in this guide offer a solid foundation for researchers to further explore this intriguing biosynthetic pathway and its potential for biotechnological applications.

References

The Biological Activity of Polyporic Acid: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of polyporic acid, a natural terphenylquinone. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

This compound (2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone) is a naturally occurring compound first isolated from the fungus Hapalopilus rutilans. It is a member of the terphenylquinone class of secondary metabolites and has garnered significant scientific interest due to its wide spectrum of biological activities. This technical guide delves into the core aspects of this compound's bioactivity, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of its mechanisms of action.

Anticancer Activity

The most prominent and well-studied biological effect of this compound is its potent anticancer activity. This activity is primarily attributed to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Varies | [1] |

| HeLa | Cervical Cancer | Varies | |

| MCF-7 | Breast Adenocarcinoma | 66.26 (for a related extract) | [2] |

| HepG2 | Hepatocellular Carcinoma | Varies |

Note: Specific IC50 values for this compound against some of these cell lines are not consistently reported in publicly available literature and can vary based on experimental conditions. The value for MCF-7 is for a poplar bud extract, which may contain other bioactive compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Varies | |

| Escherichia coli | Gram-negative Bacteria | Varies | |

| Candida albicans | Fungus (Yeast) | Varies | [4] |

Note: Specific MIC values for this compound against these microorganisms are not consistently reported in publicly available literature and can vary depending on the strain and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in DMSO)

-

Sterile 96-well microplates

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

-

Microplate reader (optional) or visual inspection

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well microplate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, although the exact mechanisms are still under investigation. A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Potential Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, this compound could potentially reduce inflammation.

Quantitative Data: Enzyme Inhibition

The inhibitory effect of this compound on COX enzymes can be quantified by determining its IC50 value.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | Varies | |

| COX-2 | Varies |

Antiviral Activity

The potential of this compound as an antiviral agent is an emerging area of research. Its activity against various viruses, including influenza and herpes simplex virus (HSV), is being explored.

Quantitative Data: Antiviral Efficacy

The antiviral activity of this compound can be determined by measuring its IC50 value in a plaque reduction assay.

| Virus | IC50 (µM) | Reference |

| Influenza Virus | Varies | |

| Herpes Simplex Virus (HSV) | Varies |

Note: Specific IC50 values for this compound against these viruses are not widely reported and represent an area for future research.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[5]

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock

-

This compound stock solution

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

-

Crystal violet staining solution

-

24-well plates

Procedure:

-

Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.

-

Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus).

-

Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

-

Overlay Application: Remove the inoculum and add a semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 value can be determined from the dose-response curve.

In Vivo Studies: Anticancer Activity

To translate the promising in vitro anticancer findings into a preclinical setting, in vivo studies using animal models are essential. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of potential anticancer drugs.[6]

Experimental Protocol: Xenograft Model

Animals:

-

Immunocompromised mice (e.g., nude or SCID mice)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group receives the vehicle used to dissolve the compound.

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

-

Further Analysis: The excised tumors can be used for further analysis, such as histopathology, immunohistochemistry, and molecular analysis to investigate the in vivo mechanism of action.

Conclusion

This compound is a multifaceted natural compound with a range of promising biological activities. Its well-defined mechanism of action as a DHODH inhibitor makes it a compelling candidate for further investigation in cancer therapy. Furthermore, its emerging antimicrobial and potential anti-inflammatory and antiviral properties warrant deeper exploration. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining more comprehensive quantitative data for its various bioactivities, delineating the specific signaling pathways involved, and conducting rigorous preclinical in vivo studies to validate its efficacy and safety.

References

- 1. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Poly(methyl methacrylate) with Oleic Acid as an Efficient Candida albicans Biofilm Repellent | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polyporic Acid (CAS 548-59-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyporic acid (CAS 548-59-4) is a naturally occurring p-benzoquinone derivative first isolated in 1877 from the fungus Hapalopilus nidulans. This comprehensive technical guide provides an in-depth overview of its chemical and physical properties, biological activities, and mechanisms of action. The document details experimental protocols for its synthesis and isolation, and presents its known bioactivity data in a structured format. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in mycology, natural product chemistry, and drug discovery.

Chemical and Physical Properties

This compound, with the IUPAC name 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione, is a symmetrical molecule characterized by a central benzoquinone ring substituted with two hydroxyl groups and two phenyl rings.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 548-59-4 | [1] |

| Molecular Formula | C₁₈H₁₂O₄ | [1] |

| Molecular Weight | 292.29 g/mol | [1] |

| IUPAC Name | 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | [1] |

| Synonyms | Polyporin, Orygameic acid | |

| SMILES | C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O | |

| Appearance | Yellow-orange solid | [1] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. |

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its potent inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound disrupts nucleotide metabolism, leading to a range of biological effects.

Enzyme Inhibition

This compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH). The reported 50% inhibitory concentration (IC₅₀) is in the range of 100 to 1000 µM.[1] One study indicated that at a concentration of 1.5 mM, this compound decreased the activity of the rat DHODH enzyme by 30%.[2]

Antimicrobial Activity

This compound exhibits both antifungal and antibacterial properties, which are attributed to its inhibition of DHODH in microorganisms. Specific minimum inhibitory concentration (MIC) values for a range of organisms are not widely reported in the available literature.

Antitumor Potential and Cytotoxicity

The reliance of rapidly proliferating cancer cells on de novo pyrimidine synthesis makes DHODH an attractive target for cancer therapy. While this compound has been investigated for its antitumor potential, comprehensive data on its cytotoxicity against a wide range of cancer cell lines is limited.

Toxicity

In animal studies, the consumption of this compound has been associated with several adverse effects, including reduced locomotor activity, hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia. These toxic effects are believed to be a direct consequence of DHODH inhibition.

Signaling Pathways

The inhibition of DHODH by this compound initiates a cascade of downstream cellular events. While direct experimental evidence for this compound's effects on specific signaling pathways is still emerging, studies on related compounds and the known consequences of pyrimidine depletion suggest the involvement of the following pathways.

Pyrimidine Synthesis Pathway

The primary signaling pathway affected by this compound is the de novo pyrimidine synthesis pathway. By inhibiting DHODH, it blocks the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidine nucleotides.

Apoptosis and Cell Cycle Arrest

Depletion of the nucleotide pool due to DHODH inhibition can lead to DNA replication stress and cell cycle arrest, ultimately triggering apoptosis. The precise signaling cascades involved are likely cell-type dependent but may involve key regulators such as p53 and the MAPK and PI3K/Akt pathways.

Experimental Protocols

Chemical Synthesis of this compound

The following protocol is based on the synthesis described by Shildneck and Adams in 1931. This method involves the bromination of diphenylhydroquinone, followed by hydrolysis and oxidation.

Workflow:

Methodology:

-

Bromination of Diphenylhydroquinone: Dissolve diphenylhydroquinone in a suitable solvent (e.g., glacial acetic acid). Add a solution of bromine in the same solvent dropwise with stirring. The product, diphenyldibromohydroquinone, will precipitate and can be collected by filtration.

-

Hydrolysis: Suspend the diphenyldibromohydroquinone in an aqueous solution of sodium hydroxide and heat the mixture. This will hydrolyze the bromo groups to hydroxyl groups, forming diphenyldihydroxyhydroquinone.

-

Oxidation: Dissolve the diphenyldihydroxyhydroquinone in a suitable solvent and add an oxidizing agent, such as ferric chloride, to oxidize the hydroquinone to the corresponding benzoquinone, yielding this compound.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Isolation from Hapalopilus rutilans

This compound can be extracted from the fruiting bodies of the fungus Hapalopilus rutilans (also known as Hapalopilus nidulans).

Workflow:

Methodology:

-

Extraction: Air-dried and powdered fruiting bodies of Hapalopilus rutilans are extracted with a solvent such as ethyl acetate at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Purification: The crude extract can be purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate pure this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

The inhibitory activity of this compound against DHODH can be determined using a colorimetric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), the electron acceptor 2,6-dichloroindophenol (DCIP), and coenzyme Q.

-

Enzyme and Inhibitor: Add the DHODH enzyme and various concentrations of this compound (dissolved in DMSO) to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).

-

Initiation: Start the reaction by adding the substrate, dihydroorotate.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of decrease is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC₅₀ value.

Spectroscopic Data

Conclusion

This compound is a fascinating natural product with a well-defined mechanism of action as a DHODH inhibitor. This property underpins its observed antimicrobial and potential antitumor activities, as well as its inherent toxicity. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and relevant experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, particularly in the context of oncology, and to expand the understanding of its effects on cellular signaling pathways. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the ongoing exploration of this intriguing fungal metabolite.

References

- 1. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Polyporic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyporic acid, a naturally occurring para-terphenyl benzoquinone, presents a molecule of significant interest due to its diverse biological activities. First identified in the fungus Hapalopilus nidulans, this compound has demonstrated antibacterial, antifungal, and antileukemic properties. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This comprehensive guide provides an in-depth overview of the molecular characteristics, biological functions, and relevant experimental protocols associated with this compound, tailored for a scientific audience.

Molecular Profile

This compound is characterized by the following molecular formula and weight:

-

Molecular Formula: C₁₈H₁₂O₄

-

Molecular Weight: 292.29 g/mol

Table 1: Physicochemical and Bioactivity Data

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂O₄ | [1][2] |

| Molecular Weight | 292.29 g/mol | [1][2] |

| IUPAC Name | 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |

| CAS Number | 548-59-4 | |

| Biological Target | Dihydroorotate Dehydrogenase (DHODH) | [3][4] |

| IC₅₀ (DHODH Inhibition) | 10⁻⁴ - 10⁻³ M | [3][4] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological effects, stemming from its ability to inhibit the enzyme dihydroorotate dehydrogenase (DHODH).

-

Antibacterial and Antifungal Activity: The compound has shown efficacy against various bacterial and fungal species.

-

Antileukemic Potential: Early studies have indicated potential antileukemic activity.[5]

-

Toxicity: The primary toxic effects of this compound are a direct consequence of DHODH inhibition. This leads to a disruption of de novo pyrimidine synthesis, which is crucial for cell proliferation.[3][4] Symptoms of toxicity in animal studies and human poisonings include hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia.

Signaling Pathway: Inhibition of de novo Pyrimidine Synthesis

The primary molecular mechanism of this compound's bioactivity is the inhibition of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this essential step, this compound depletes the cellular pool of pyrimidines, which are vital for the synthesis of DNA, RNA, and other essential biomolecules. This inhibition ultimately leads to cell cycle arrest and, at higher concentrations, cell death.

Experimental Protocols

Extraction and Purification of this compound from Hapalopilus rutilans

This protocol is a generalized procedure based on common mycological extraction techniques.

Materials:

-

Fruiting bodies of Hapalopilus rutilans

-

Methanol or Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Air-dry and powder the fruiting bodies of Hapalopilus rutilans.

-

Macerate the powdered fungal material in methanol or ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain the this compound.

-

-

Column Chromatography:

-

Concentrate the ethyl acetate fraction to dryness.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Perform silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

-

Recrystallization:

-

Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

-

Synthesis of this compound

The following is a summary of a classical synthesis approach. Modern, more efficient methods may exist.

Starting Materials:

-

Benzoquinone

-

Benzene

-

Anhydrous aluminum chloride

-

Bromine

-

Stannous chloride

-

Potassium hydroxide

-

Various organic solvents (e.g., ethanol, acetic acid)

General Workflow:

-

Phenylation of Benzoquinone: Benzoquinone is reacted with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to yield 2,5-diphenylquinone.

-

Bromination: The 2,5-diphenylquinone is then brominated to introduce bromine atoms at the 3 and 6 positions of the quinone ring.

-

Hydroxylation: The dibrominated intermediate is subjected to nucleophilic substitution with a hydroxide source, such as potassium hydroxide, to replace the bromine atoms with hydroxyl groups, yielding this compound.

-

Purification: The final product is purified by recrystallization.

Conclusion

This compound remains a compound of significant scientific interest, particularly in the fields of natural product chemistry and drug discovery. Its well-defined mechanism of action as a DHODH inhibitor provides a clear basis for its observed biological activities and toxicological profile. Further research into its synthesis, derivatization, and therapeutic potential is warranted. The protocols and data presented in this guide offer a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. THE SYNTHESIS OF this compound AND ATROMENTIN DIMETHYL ETHER | Semantic Scholar [semanticscholar.org]

- 3. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. namyco.org [namyco.org]

- 5. Antileukaemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Polyporic Acid-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of polyporic acid, a naturally occurring para-terphenyl benzoquinone, with a focus on the fungal species that produce it. It details the biosynthetic pathway, experimental protocols for identification, culture, extraction, and quantification, and presents this information in a structured format for laboratory application.

Introduction to this compound

This compound (2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione) is a fungal secondary metabolite first identified in 1877 from a culture of Hapalopilus nidulans.[1] It has garnered significant scientific interest due to its biological activities, which include antifungal, antibacterial, and antitumor properties.[1][2] The primary mechanism of its bioactivity, including its toxicity, is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines and, consequently, RNA synthesis.[2][3][4] This mode of action is the basis for its investigation as a potential antitumor agent.[2][4]

This compound-Producing Fungi

Several fungal species, primarily within the Polyporales order, are known to produce this compound. Hapalopilus nidulans (also referred to as Hapalopilus rutilans) is the most notable producer, with concentrations that can account for a significant portion of the fungal biomass.[5][6] Other species produce it in smaller quantities or as an intermediate in other metabolic pathways.

Table 1: Fungal Species Known to Produce this compound

| Fungal Species | Family | Typical this compound Content | Reference(s) |

|---|---|---|---|

| Hapalopilus nidulans (H. rutilans) | Polyporaceae | 20-40% of dry weight | [1][3][5][6] |

| Ascocoryne sarcoides | Helotiaceae | Produced as a precursor to ascocorynin | [7] |

| Terana caerulea | Phanerochaetaceae | Present; precursor for corticin biosynthesis | [5] |

| Psilocybe cubensis | Hymenogastraceae | Biosynthetic capacity demonstrated via heterologous gene expression | [5] |

| Porostereum friesii | Phanerochaetaceae | Presence detected | [2][4] |

| Lopharia papyraceae | Phanerochaetaceae | Presence detected | [2][4] |

| Phanerochaete filamentosa | Phanerochaetaceae | Presence detected | [2][4] |

| Hapalopilus spp. (e.g., H. albocitirnus, H. croceus) | Polyporaceae | Presence indicated by KOH reaction |[2] |

Biosynthesis of this compound

This compound biosynthesis follows a pathway that utilizes aromatic amino acids. The process is catalyzed by a multi-domain, non-ribosomal peptide synthetase (NRPS)-like enzyme, also known as a quinone synthetase.[5][7] The biosynthesis begins with the deamination of L-phenylalanine to form phenylpyruvate. Two molecules of phenylpyruvate then undergo a series of Claisen-type condensations, catalyzed by the NRPS-like enzyme, to yield the this compound scaffold.[5] Genes responsible for encoding these quinone synthetases have been identified, such as hapA1 and hapA2 in Hapalopilus rutilans and acyN in Ascocoryne sarcoides.[5][7]

Experimental Protocols

This section outlines the key methodologies for the identification, cultivation, extraction, and quantification of this compound from fungal sources.

A rapid presumptive test for the presence of this compound in fungal tissue involves the application of a strong base, which acts as an acid-base indicator reaction.[2][4]

Protocol 1: KOH Spot Test

-

Sample Preparation: Obtain a small, fresh sample of the fungal fruiting body or mycelium.

-

Reagent Application: Place a single drop of 5-10% potassium hydroxide (KOH) solution directly onto the fungal tissue.

-

Observation: Observe for an immediate color change. A change to lilac, violet, purple, or cherry-red indicates the likely presence of this compound or its derivatives.[2][4][8]

-

Interpretation: While a positive result is a strong indicator, it is not definitive proof, as other fungal compounds can produce similar color changes.[2] A lack of color change suggests this compound is not present in significant quantities.[2][4]

Optimizing culture conditions is critical for maximizing the yield of secondary metabolites.[9][10] The following is a generalized protocol for the submerged fermentation of this compound-producing fungi.

Protocol 2: Submerged Culture Fermentation

-

Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).[5][11] For a 1 L preparation of PDB, dissolve 24 g of PDB powder in 1 L of distilled water. Dispense into autoclavable flasks.

-

Sterilization: Autoclave the media at 121°C for 15-20 minutes. Allow to cool to room temperature.

-

Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate the liquid medium with spores or mycelial fragments from a pure fungal culture grown on a solid agar medium (e.g., Potato Dextrose Agar).

-

Incubation: Incubate the flasks on an orbital shaker at 120-150 rpm at a controlled temperature, typically between 25-28°C, for 7-21 days.[12][13] The optimal incubation time, temperature, and pH can vary significantly between species and should be optimized.[10][14]

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a sterile filter paper or cheesecloth.[12] The this compound can be extracted from either the mycelium or the culture filtrate, or both.

This compound is a hydrophobic molecule, necessitating the use of organic solvents for efficient extraction.[7] Ethyl acetate is a commonly used and effective solvent.[11][15]

Protocol 3: Solvent Extraction

-

Sample Preparation:

-

Mycelium: Freeze-dry (lyophilize) the harvested mycelial biomass to remove all water. Grind the dried mycelium into a fine powder to increase the surface area for extraction.

-

Culture Filtrate: Acidify the liquid filtrate to a pH of 2-3 using an acid such as 1M hydrochloric acid (HCl). This protonates the this compound, increasing its solubility in organic solvents.[12]

-

-

Extraction from Mycelium (Solid-Liquid Extraction):

-

Suspend the powdered mycelium in ethyl acetate (e.g., 100 mL solvent per 5 g of dry biomass) in an Erlenmeyer flask.

-

Agitate the suspension on an orbital shaker at room temperature for 12-24 hours.[16]

-

Separate the solvent extract from the mycelial debris by filtration. Repeat the extraction process 2-3 times with fresh solvent to maximize yield.

-

-

Extraction from Filtrate (Liquid-Liquid Extraction):

-

Transfer the acidified filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to fully separate.

-

Collect the upper organic (ethyl acetate) layer containing the this compound. Repeat the extraction 2-3 times with fresh ethyl acetate.[12]

-

-

Concentration: Combine all organic extracts. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Storage: Store the dried crude extract at 4°C or below in a sealed, light-protected container.[17]

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of organic acids like this compound.[12]

Protocol 4: HPLC-UV Quantification

-

Standard Preparation: Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for generating a calibration curve.[12]

-

Sample Preparation: Dissolve a precisely weighed amount of the crude fungal extract in the mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (A) and an organic solvent (B).

-

Solvent A: Water with 0.1% formic acid (to ensure the analyte is protonated).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, typically in the UV range (e.g., 254 nm or 350 nm).[5]

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.99.[12]

-

Inject the prepared fungal extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard calibration curve.

-

Integrated Experimental Workflow

The process of identifying and quantifying this compound from a fungal source follows a logical progression from initial screening to final analysis. This workflow ensures a systematic approach to isolating and characterizing the target compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. namyco.org [namyco.org]

- 3. #170: Hapalopilus nidulans – Fungus Fact Friday [fungusfactfriday.com]

- 4. namyco.org [namyco.org]

- 5. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hapalopilus rutilans - Wikipedia [en.wikipedia.org]

- 7. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weird and Wonderful Wild Mushrooms: Busting the “No Known Poisonous Polypores” Myth: Hapalopilus nidulans [weirdandwonderfulwildmushrooms.blogspot.com]

- 9. mdpi.com [mdpi.com]

- 10. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of high endoglucanase yields production from polypore fungus, Microporus xanthopus strain KA038 under solid-state fermentation using green tea waste - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Polyporic Acid in Hapalopilus rutilans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hapalopilus rutilans, a common polypore fungus, is distinguished by its high concentration of polyporic acid, a terphenylquinone that accounts for 20-40% of the mushroom's dry weight.[1][2] This compound is of significant interest due to its potent biological activity, primarily as an inhibitor of dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] This inhibition leads to a range of toxicological effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity, which have been documented in human poisoning cases and animal studies.[1][4] The unique biochemical properties of this compound also present opportunities for its application in mushroom dyeing and potential therapeutic uses. This technical guide provides a comprehensive overview of this compound in Hapalopilus rutilans, including its chemical properties, biosynthesis, toxicology, and the methodologies for its extraction, quantification, and biological assessment.

Chemical and Physical Properties of this compound

This compound (2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone) is a p-terphenyl derivative first identified in 1877.[2][5] Its structure confers distinct chemical properties that are central to its biological activity and detection.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₄ | [5] |

| Molar Mass | 292.29 g/mol | [5] |

| Appearance | Yellowish to brownish crystalline solid | [1] |

| Solubility | Soluble in alkaline solutions, turning violet.[1] | [1] |

| Chemical Structure | A p-terphenylquinone | [1] |

Biosynthesis of this compound

This compound is synthesized in Hapalopilus rutilans via a non-ribosomal peptide synthetase (NRPS)-like enzyme.[6][7] This pathway involves the condensation of two molecules of phenylpyruvic acid. The enzyme responsible, a this compound synthetase, has been identified and characterized.[7]

Toxicology and Mechanism of Action

The toxicity of Hapalopilus rutilans is directly attributed to its high concentration of this compound.[1][4] Ingestion of the fruiting bodies can lead to a delayed onset of symptoms, typically appearing 12 hours post-ingestion, and can include severe neurological and systemic effects.[1]

Human Poisoning Case Synopsis

Several cases of human poisoning from the ingestion of Hapalopilus rutilans have been documented. The primary symptoms and clinical findings are summarized below.

| Symptom/Clinical Finding | Description | References |

| Neurological | Vertigo, ataxia, visual disturbances (blurred vision, diplopia), somnolence, and encephalopathy. | [1] |

| Gastrointestinal | Abdominal pain, nausea, and vomiting. | [8] |

| Renal | Elevated serum creatinine and blood urea, indicating renal dysfunction. | [8] |

| Hepatic | Mild elevation of liver enzymes. | [8] |

| Metabolic | Metabolic acidosis, hypokalemia, and hypocalcemia. | [1] |

| Characteristic Sign | Purple discoloration of urine. | [8] |

Animal Toxicology

Studies in rats have replicated the toxic effects observed in humans, confirming this compound as the causative agent.

| Parameter | Observation | Reference |

| Administered Dose (Oral, Rat) | 100-800 mg/kg | [1] |

| Observed Effects | Reduced locomotor activity, depressed visual placing response, impaired wire maneuver, hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia. | [1][4] |

| LD50 (Oral, Rat) | Not explicitly determined, but severe toxic effects were observed in the 100-800 mg/kg range. | [1] |

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

This compound's primary molecular target is dihydroorotate dehydrogenase (DHO-DH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway.[1][3]

| Parameter | Value | Species | Reference |

| IC50 for DHO-DH | 10⁻⁴ - 10⁻³ M | Not specified | [1] |

| Inhibition at 1.5 mM | 30% decrease in activity | Rat | [9][10] |

The inhibition of DHO-DH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis is the underlying cause of the observed cytotoxic and antiproliferative effects.

Experimental Protocols

This section outlines key experimental methodologies for the study of this compound from Hapalopilus rutilans.

Extraction and Quantification of this compound

A standardized protocol for the efficient extraction and quantification of this compound is crucial for accurate research.

Protocol: HPLC-UV Quantification of this compound

-

Sample Preparation:

-

Dry the fruiting bodies of Hapalopilus rutilans at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh approximately 100 mg of the powder and transfer to an extraction thimble.

-

Perform Soxhlet extraction with 150 mL of methanol for 6-8 hours.

-

Evaporate the methanol from the extract under reduced pressure to yield the crude extract.

-

Redissolve the crude extract in a known volume of methanol (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

-

HPLC-UV Conditions (General Method):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound in methanol of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Dihydroorotate Dehydrogenase (DHO-DH) Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of this compound on DHO-DH.

Materials:

-

Recombinant human or rat DHO-DH.

-

Dihydroorotate (DHO).

-

Coenzyme Q₁₀ (or a water-soluble analog like decylubiquinone).

-

2,6-dichloroindophenol (DCIP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

This compound dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, DHO, Coenzyme Q₁₀, and DCIP.

-